molecular formula C9H8Br2O2 B2843043 Methyl 2-bromo-2-(2-bromophenyl)acetate CAS No. 43063-97-4

Methyl 2-bromo-2-(2-bromophenyl)acetate

Cat. No.: B2843043
CAS No.: 43063-97-4
M. Wt: 307.969
InChI Key: VZMMSUIICCIPQY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-bromophenyl)acetate ( 43063-97-4) is a high-purity chemical compound supplied for research and development purposes. This compound is a diester and dibromide with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . Its structure features two bromine atoms at distinct positions, making it a valuable and versatile synthetic intermediate, particularly in organic synthesis and medicinal chemistry research. The presence of both a benzylic bromine and an ester group provides two reactive sites for further chemical transformations, allowing researchers to utilize it as a key building block in the synthesis of more complex molecules. The compound is characterized by specific physicochemical properties, including a predicted collision cross section (CCS) of 143.7 Ų for the [M+H]+ adduct, which can be useful for analytical identification and method development . Researchers employ this compound in developing novel synthetic pathways, often exploiting its reactivity for carbon-carbon bond formation or functional group interconversion. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the product is typically stored under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(2-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMSUIICCIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43063-97-4
Record name methyl 2-bromo-2-(2-bromophenyl)acetate
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Contextual Significance in Advanced Synthetic Organic Chemistry

The importance of compounds like Methyl 2-bromo-2-(2-bromophenyl)acetate in advanced synthetic organic chemistry stems from the utility of the α,α-dihaloester functional group. This moiety serves as a linchpin for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and for introducing key structural motifs into bioactive molecules.

Halogenated organic compounds are crucial in medicinal chemistry and materials science. The introduction of fluorine, for example, is a key strategy for medicinal chemists to generate compounds with favorable drug-like properties nih.gov. While this compound contains bromine, the principles of using halogens to modulate electronic properties and provide handles for further reactions are similar. The gem-dihalide structure offers a unique platform for chemical transformations that are not accessible with monohalogenated analogues. For instance, gem-dihalides are precursors to a variety of valuable structures, including piperidinones and pyridines, through cyclization reactions nih.gov.

The development of efficient methods to synthesize α,α-dihaloesters, such as through the dibromination of aldehydes followed by oxidative esterification, underscores their value as synthetic intermediates acs.org. Their role as building blocks is critical in constructing diverse molecular scaffolds, including those of medicinal and material importance researchgate.net.

Overview of Dihaloester Reactivity and Synthetic Utility Within the Chemical Literature

Esterification and Transesterification Approaches

These methods focus on the formation of the methyl ester functional group, typically starting from a corresponding carboxylic acid precursor.

A primary and straightforward route to synthesize esters is the direct esterification of a carboxylic acid. In the context of this compound, this involves the esterification of 2-bromo-2-(2-bromophenyl)acetic acid. This precursor acid can be synthesized via the alpha-bromination of 2-phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride, heated to reflux. chemicalbook.comchemicalbook.com

Once the dibrominated acid is obtained, it can be converted to its methyl ester. The Fischer esterification method, which involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid, is a common and effective technique for this transformation. wikipedia.org

A similar process is documented for the synthesis of the precursor, Methyl 2-(2-bromophenyl)acetate (B8456191), from 2-(2-bromophenyl)acetic acid. chemicalbook.compharmaffiliates.com This reaction demonstrates the general applicability of direct, acid-catalyzed esterification for this class of compounds.

Table 1: Representative Conditions for Direct Esterification

Starting MaterialAlcoholCatalystConditionsProductYieldReference
2-(2-bromophenyl)acetic acidMethanolConc. H₂SO₄Reflux, 30 minMethyl 2-(2-bromophenyl)acetate99% chemicalbook.comchemicalbook.com
α-bromo(2-chloro)phenyl acetic acidMethanolConc. H₂SO₄Reflux, 4 hoursMethyl α-bromo(2-chloro)phenylacetateHigh google.com
4-Bromophenylacetic acidMethanolSulfuric acidRefluxMethyl 4-bromophenylacetateN/A wikipedia.org

Acid-catalyzed methanolysis is fundamentally the Fischer esterification process described above, where methanol serves as both the solvent and the reactant. The reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. chemicalbook.comchemicalbook.com

An alternative strategy is transesterification, or ester exchange, where an existing ester is converted into a different ester by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For the synthesis of this compound, one could hypothetically start with another ester, for example, Ethyl 2-bromo-2-(2-bromophenyl)acetate, and reflux it in an excess of methanol with an acid catalyst. To drive the equilibrium toward the desired methyl ester, methanol is used in large excess. masterorganicchemistry.com

A patented method for a related compound, methyl alpha-bromo-2-chlorophenylacetate, utilizes transesterification of the corresponding acid with methyl acetate (B1210297) under Lewis acid catalysis (e.g., titanium tetrachloride), achieving high purity and yield. google.com This demonstrates the viability of ester exchange reactions in synthesizing structurally similar compounds. google.com

Halogenation Strategies for Compound Formation

Halogenation strategies are crucial for introducing the two bromine atoms present in the target molecule. These can be applied at different stages of the synthesis, targeting either the alpha-carbon or the aromatic ring.

This pathway involves the direct bromination of a precursor ester at the alpha-position (the carbon atom adjacent to the ester carbonyl group). To synthesize this compound, the logical starting material would be Methyl 2-(2-bromophenyl)acetate.

The alpha-bromination of carbonyl compounds can be effectively achieved using N-bromosuccinimide (NBS). wikipedia.org This reaction can proceed via a radical pathway, particularly for benzylic positions like the one in the substrate. The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) or under light irradiation, is a standard method for benzylic bromination. wikipedia.org Alternatively, α-bromination of carbonyl derivatives can be performed under acid-catalyzed conditions with NBS. wikipedia.orgnih.gov

Table 2: General Reagents for Alpha-Bromination

Substrate TypeBrominating AgentCatalyst/InitiatorConditionsProduct TypeReference
Phenylacetic acidN-BromosuccinimideAIBNCCl₄, Reflux (77°C)α-Bromophenylacetic acid chemicalbook.comchemicalbook.com
Ketones (Acyclic)N-BromosuccinimideAmmonium (B1175870) acetateCCl₄, 80°Cα-Bromoketones nih.govrsc.org
AldehydesN-BromosuccinimideOrganocatalystMild temperaturesα-Bromoaldehydes nih.gov
Hexanoyl chlorideN-BromosuccinimideAcid catalystN/Aα-Bromohexanoyl chloride wikipedia.org

Electrophilic aromatic substitution is the standard method for introducing a halogen onto a benzene (B151609) ring. libretexts.org This strategy is typically employed to prepare the aryl-brominated precursor, such as 2-(2-bromophenyl)acetic acid or its methyl ester, from a non-brominated starting material.

The reaction involves treating the aromatic compound (e.g., methyl phenylacetate) with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom with a bromine atom. libretexts.org

The directing effects of the substituent already on the ring are critical. The -CH₂COOCH₃ group is an ortho-, para-director. Therefore, bromination of methyl phenylacetate (B1230308) would yield a mixture of ortho and para isomers, from which the desired ortho-isomer, Methyl 2-(2-bromophenyl)acetate, would need to be separated. wikipedia.org Carrying out the reaction at lower temperatures can sometimes improve the selectivity for the para isomer. nih.gov

A more advanced and stereochemically controlled approach involves the alpha-bromination of an acid chloride derivative. The starting material, 2-(2-bromophenyl)acetic acid, would first be converted to its more reactive acid chloride, 2-(2-bromophenyl)acetyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

This acid chloride can then be subjected to alpha-bromination. For instance, hexanoyl chloride can be brominated at the alpha-position using NBS with acid catalysis. wikipedia.org This general principle can be applied to 2-(2-bromophenyl)acetyl chloride.

Furthermore, this route opens the possibility for enantioselective synthesis, which is of great interest in medicinal chemistry. Asymmetric organocatalysis has emerged as a powerful tool for such transformations. While direct enantioselective bromination of the specific acid chloride for the target compound is not widely documented, related methodologies exist. For example, highly enantioselective α-brominations of aldehydes have been developed using chiral secondary amine catalysts. nih.gov Additionally, the catalytic asymmetric α-halogenation of related isoxazolidin-5-ones has been accomplished using spirocyclic ammonium salts as phase-transfer catalysts, yielding α-halogenated α-aryl amino acid derivatives with high enantioselectivity. nih.gov These advanced methods represent a strategic pathway to access chiral, non-racemic forms of this compound.

Multi-Component and Convergent Synthetic Routes

While direct multi-component reactions for the one-pot synthesis of this compound are not extensively documented in publicly available scientific literature, convergent strategies are commonly employed. These strategies involve the synthesis of a key intermediate, which is then further functionalized to yield the final product.

The synthesis of α-bromo phenylacetic acids, the carboxylic acid precursors to the target ester, can be achieved from benzaldehyde (B42025) derivatives. For instance, (2-chloro)benzaldehyde can react with tribromomethane (CHBr₃) and potassium hydroxide (B78521) (KOH) in a mixture of an inert solvent and water to produce α-bromo(2-chloro)phenylacetic acid. google.com This acid can then be esterified to its corresponding methyl ester. google.com A similar pathway could theoretically be adapted using 2-bromobenzaldehyde (B122850) as a starting material to generate 2-bromo-2-(2-bromophenyl)acetic acid, which would then be esterified to the target compound.

A more direct and well-documented approach to the synthesis of this compound involves a two-step process starting from 2-bromophenylacetic acid. This method first involves the esterification of the carboxylic acid, followed by the selective bromination at the alpha-carbon.

Step 1: Esterification of 2-Bromophenylacetic acid

The initial step in this synthetic sequence is the conversion of 2-bromophenylacetic acid to its methyl ester, Methyl 2-(2-bromophenyl)acetate. This is a standard esterification reaction, typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.comchemicalbook.com

A general procedure involves dissolving o-bromophenylacetic acid in methanol containing a catalytic amount of concentrated sulfuric acid and refluxing the mixture for approximately 30 minutes. chemicalbook.com Following the reaction, the excess methanol is removed under reduced pressure. The crude product is then worked up by adding water and extracting with an organic solvent like dichloromethane. chemicalbook.com The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield Methyl 2-(2-bromophenyl)acetate, often as a clear oil in high yield (e.g., 99%). chemicalbook.comchemicalbook.com

ReactantReagentsConditionsProductYieldReference
2-Bromophenylacetic acidMethanol, conc. H₂SO₄ (catalytic)Reflux, 30 minMethyl 2-(2-bromophenyl)acetate99% chemicalbook.com, chemicalbook.com

Step 2: α-Bromination of Methyl 2-(2-bromophenyl)acetate

The second and crucial step is the introduction of a bromine atom at the α-position of the ester. This is typically achieved through a free radical bromination reaction using a brominating agent such as N-bromosuccinimide (NBS). These reactions are often initiated by a radical initiator, like benzoyl peroxide or AIBN, or by UV light, and are carried out in an inert solvent like carbon tetrachloride.

While a specific protocol for Methyl 2-(2-bromophenyl)acetate is not detailed in the provided search results, the α-bromination of similar aryl ketones and esters is a well-established transformation. For example, aralkyl ketones can be selectively α-monobrominated using NBS in the presence of active aluminum oxide in refluxing methanol. nih.gov Another common method involves the use of NBS and a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), under microwave irradiation to achieve efficient α-bromination of carbonyl compounds. researchgate.net

A plausible synthetic route would therefore involve reacting the prepared Methyl 2-(2-bromophenyl)acetate with NBS and a radical initiator in a suitable solvent.

PrecursorReagentsConditionsProductReference (Analogous Reactions)
Methyl 2-(2-bromophenyl)acetateN-Bromosuccinimide (NBS), Radical InitiatorReflux in an inert solvent (e.g., CCl₄)This compound researchgate.net, nih.gov

This two-step sequence, starting from the commercially available 2-bromophenylacetic acid, represents a reliable and strategic pathway for the synthesis of this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity Profiles of the Alpha-Bromine Moiety

The bromine atom attached to the α-carbon is particularly reactive due to its position. It is at a secondary, benzylic position and is activated by the adjacent electron-withdrawing methyl ester group. This combination facilitates several key transformations.

Nucleophilic Substitution Reactions (SN2, SN1)

The α-bromo group in Methyl 2-bromo-2-(2-bromophenyl)acetate is susceptible to nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

SN2 Mechanism: In the presence of strong, non-bulky nucleophiles and in polar aprotic solvents, the reaction is likely to follow a bimolecular (SN2) pathway. The nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral.

SN1 Mechanism: Due to the benzylic nature of the α-carbon, the formation of a secondary carbocation intermediate is stabilized by resonance with the adjacent phenyl ring. This stabilization makes a unimolecular (SN1) pathway viable, particularly with weak nucleophiles in polar protic solvents. rsc.org Research on analogous α-bromo benzylacetates shows that the reaction pathway can be steered towards SN1, for instance, through the use of silver salts (e.g., AgF) which assist in the dissociation of the bromide ion to form a carbocation intermediate. nih.gov This intermediate is then attacked by the nucleophile. rsc.orgnih.gov

A recent study on the fluorination of various α-bromo benzylacetates demonstrated that substitution could proceed effectively, yielding the corresponding α-fluoro products in good yields. rsc.org While the exact substrate "this compound" was not tested, analogous compounds like methyl 2-bromo-2-(2-methoxyphenyl)acetate underwent efficient substitution, suggesting a similar reactivity profile. rsc.orgnih.gov

Table 1: Mechanistic Pathways for α-Bromine Substitution

Mechanism Favored By Key Intermediate Stereochemical Outcome
SN1 Weak nucleophiles, polar protic solvents, Lewis acids (e.g., Ag⁺) Carbocation (resonance stabilized) Racemization

| SN2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Inversion of configuration |

Reformatsky Reaction and Organozinc Chemistry

The α-bromo ester functionality is the classic substrate for the Reformatsky reaction. wikipedia.org This reaction involves the formation of a specific organozinc reagent, often called a Reformatsky enolate, by treating the α-bromo ester with metallic zinc. wikipedia.orgwikipedia.org This enolate is less reactive than Grignard reagents or organolithiums, which allows it to selectively add to the carbonyl group of aldehydes or ketones without attacking the ester functionality. wikipedia.org

The reaction with this compound would proceed via the oxidative insertion of zinc into the carbon-bromine bond at the alpha position. wikipedia.org This forms a zinc enolate, which then reacts with an electrophile, such as an aldehyde (R-CHO), to yield a β-hydroxy ester after acidic workup. wikipedia.org

General Scheme of the Reformatsky Reaction:

Enolate Formation: this compound reacts with Zn dust to form the organozinc enolate.

Nucleophilic Addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone.

Workup: Acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester product.

This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of natural products and pharmaceuticals. theaic.orgresearchgate.net

Reductive Dehalogenation Processes and Mechanisms

The α-bromine atom can be selectively removed through reductive dehalogenation. This process typically involves a reducing agent that can transfer an electron to the substrate.

Single Electron Transfer (SET): Strong reducing agents, such as samarium(II) iodide or certain transition metal complexes, can initiate reduction via a Single Electron Transfer (SET) mechanism. An electron is transferred to the C-Br bond, leading to a radical anion intermediate which then fragments, releasing the bromide ion and forming a carbon-centered radical. This radical is subsequently quenched by a hydrogen atom source to yield the dehalogenated product, Methyl 2-(2-bromophenyl)acetate (B8456191).

X-philic Substitution: In this less common mechanism, a nucleophile attacks the bromine atom itself (hence "X-philic" for halogen-loving) rather than the carbon. This is more likely with soft nucleophiles that have a high affinity for bromine. The reaction results in the displacement of the enolate of the methyl ester.

While specific studies on the reductive dehalogenation of this compound are not prominent, the electronic activation provided by the adjacent ester and phenyl groups makes the α-C-Br bond a prime candidate for such reductive cleavage under appropriate conditions.

Formation of Chiral Epoxides through Derivatization

This compound can serve as a precursor for the synthesis of chiral epoxides through a multi-step derivatization pathway. A plausible synthetic route involves the initial transformation of the α-bromo group into a hydroxyl group with controlled stereochemistry, followed by intramolecular cyclization.

A proposed pathway is as follows:

Formation of a Halohydrin Precursor: The compound can first undergo a Reformatsky or Grignard-type reaction. For example, reaction with a Grignard reagent (R-MgX) would displace the α-bromine and form an intermediate that, upon reaction with an aldehyde, generates a β-bromo alcohol (a bromohydrin).

Base-Induced Epoxidation: Treatment of the resulting bromohydrin with a base (e.g., sodium hydroxide) would induce an intramolecular SN2 reaction. The alcohol is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to displace it and form the three-membered epoxide ring.

This strategy is a standard method for converting halohydrins to epoxides and could be adapted for the synthesis of chiral epoxides if a stereoselective step is introduced, for instance, by using a chiral reagent in the initial addition step. encyclopedia.pubmdpi.com

Reactivity Profiles of the Ortho-Bromine Moiety on the Phenyl Ring

The bromine atom on the phenyl ring is an aryl halide and exhibits reactivity characteristic of this class of compounds, which is distinct from the aliphatic α-bromine. It is generally less reactive towards simple nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Intramolecular Cyclization and Annulation Reactions

The presence of two reactive bromine sites allows for tandem reactions where an initial reaction at the α-position creates a nucleophile that can then react with the ortho-bromine in an intramolecular fashion to form a new ring system.

A potential pathway for such a cyclization involves a tandem Reformatsky-Negishi reaction:

Reformatsky Reaction: As described in section 3.1.2, the α-bromine reacts with zinc and an aldehyde to form a zinc alkoxide intermediate in situ.

Intramolecular Negishi Coupling: In the presence of a palladium catalyst, the organozinc intermediate can undergo an intramolecular cross-coupling reaction. The ortho-bromine on the phenyl ring acts as the electrophilic partner for the palladium-catalyzed cycle, leading to the formation of a new carbon-carbon or carbon-oxygen bond and constructing a cyclic or polycyclic framework. The Negishi coupling is a well-established method for coupling organozinc compounds with organic halides. wikipedia.org

Such intramolecular strategies are highly efficient in modern organic synthesis as they can build molecular complexity rapidly from a single, multifunctionalized starting material.

Table 2: Summary of Compound Names

Compound Name
This compound
Methyl 2-bromo-2-(2-methoxyphenyl)acetate
Methyl 2-(2-bromophenyl)acetate
Samarium(II) iodide
Sodium hydroxide (B78521)
Zinc
Palladium

Nucleophilic Aromatic Substitution Pathways in Concert with Other Functional Groups

While typical nucleophilic aromatic substitution (SNAr) reactions require strong electron-withdrawing groups to activate the aromatic ring, the reactivity of this compound can be influenced by the concerted action of its functional groups. The interplay between the benzylic bromide, the ester moiety, and the aromatic bromide can lead to intramolecular cyclization pathways under specific conditions.

For instance, in a study on a related system, the base-mediated reaction of methyl 2-(2-bromophenyl)acetates with ynones led to a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution to furnish benzoxepines. wikipedia.orgresearchgate.netacs.org This transformation highlights how the functionalities within the molecule can cooperate to facilitate what would otherwise be a challenging aromatic substitution. The initial reaction creates an intermediate that is poised for an intramolecular attack on the carbon bearing the aromatic bromine, effectively demonstrating a synergistic reactivity pathway. wikipedia.orgresearchgate.netacs.org

Synergistic and Competitive Reactivity in Dihaloester Systems

The presence of two distinct carbon-bromine bonds in this compound—one at a benzylic position and the other on the aromatic ring—sets the stage for competitive and synergistic reactivity. The ability to control which site reacts is a key challenge and opportunity in the synthetic application of this compound.

Chemoselective Transformations and Control

The benzylic bromide is inherently more reactive towards nucleophilic substitution than the aryl bromide. youtube.com This difference in reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of both SN1 and SN2 reactions at the benzylic position. youtube.comresearcher.life Therefore, under standard nucleophilic substitution conditions, a nucleophile would be expected to selectively displace the benzylic bromine.

Achieving selective reaction at the aryl bromide in the presence of the more labile benzylic bromide is more challenging and typically requires conditions that favor aromatic substitution, such as the use of strong bases or transition metal catalysis, while potentially protecting or modifying the benzylic position. The choice of nucleophile, solvent, and temperature can be crucial in directing the reaction to the desired site. For example, a bulky nucleophile might favor reaction at the less sterically hindered benzylic position, while specific catalysts might be employed to activate the C-Br bond of the aryl system.

Tandem and Cascade Reaction Sequences

The dual reactivity of this compound makes it an excellent substrate for tandem and cascade reactions, where a single set of reagents and conditions can initiate a sequence of bond-forming events.

A notable example is the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones, which proceeds through a tandem [2 + 4] annulation, a ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution. wikipedia.orgresearchgate.netacs.org This sequence efficiently constructs complex benzoxepine (B8326511) frameworks in a single operation. The reaction is initiated by the base, which facilitates the initial annulation, and the subsequent steps proceed in a cascade fashion, driven by the inherent reactivity of the intermediates formed.

Reaction TypeReactantsKey StepsProductRef.
Decarboxylative AnnulationMethyl 2-(2-bromophenyl)acetates, Ynones, Base[2+4] Annulation, Ring-opening decarboxylation, Intramolecular NASBenzoxepines wikipedia.orgresearchgate.netacs.org

Advanced Reaction Modalities and Radical Chemistry

Beyond traditional nucleophilic substitutions, this compound is a candidate for transformations under more advanced reaction conditions, including electrochemical and radical-mediated processes. These methods can unlock unique reactivity patterns and provide access to novel molecular architectures.

Electrochemical Reduction Mechanisms involving Carbanion Intermediates

The electrochemical reduction of organic halides is a powerful tool for the formation of reactive intermediates. In the case of compounds containing a carbon-halogen bond, two-electron reduction typically leads to the cleavage of this bond and the formation of a carbanion. researchgate.net

For a molecule like this compound, electrochemical reduction would be expected to proceed with initial cleavage of the more easily reducible benzylic C-Br bond to form a benzylic carbanion. This highly reactive intermediate could then participate in a variety of subsequent reactions. For instance, it could be protonated by a proton source in the reaction medium or undergo intramolecular reactions. The specific outcome would be highly dependent on the reaction conditions, including the solvent, supporting electrolyte, and the presence of any electrophiles. The electrochemical reduction of similar α-bromoisobutyramides has been shown to proceed via the formation of a carbanion intermediate. researchgate.net

Radical-Mediated Transformations in Dihaloester Systems

Radical reactions offer an alternative avenue for the functionalization of dihaloester systems. The generation of a radical at either the benzylic or aryl position could initiate a cascade of events, leading to cyclization or intermolecular reactions.

While specific studies on the radical-mediated transformations of this compound are not prevalent, the reactivity of similar systems suggests potential pathways. For instance, the radical cyclization of o-bromophenyl-substituted compounds is a known method for the formation of new rings. A radical generated at the benzylic position could potentially add to the aromatic ring, followed by loss of a bromine radical, to form a cyclized product. Alternatively, a radical at the aryl position, generated via a radical initiator or a transition metal catalyst, could undergo intermolecular coupling reactions. The outcome of such reactions would be dictated by the method of radical generation and the specific reaction conditions employed.

Analytical and Computational Characterization in Academic Research

Advanced Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of "Methyl 2-bromo-2-(2-bromophenyl)acetate". Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPT-135)

While specific experimental spectra for "this compound" are not widely published in readily accessible literature, the expected NMR data can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The single proton on the alpha-carbon (the carbon bonded to both bromine atoms and the phenyl ring) would also produce a singlet, expected further downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. The four protons on the 2-bromophenyl ring would exhibit a complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on all nine carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the ester group (around 165-170 ppm), the carbons of the aromatic ring (typically 120-140 ppm), the alpha-carbon, and the methoxy carbon (around 50-55 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Data
Atom Type Technique Predicted Chemical Shift (ppm) Predicted Multiplicity
-OC H₃¹³C NMR50 - 55-
-OCH¹H NMR3.7 - 3.9Singlet
-C H(Br)-¹³C NMR40 - 50-
-CH (Br)-¹H NMR5.5 - 6.5Singlet
Aromatic C -H¹³C NMR125 - 135-
Aromatic C-H ¹H NMR7.0 - 7.8Multiplet
Aromatic C -Br¹³C NMR120 - 125-
C =O¹³C NMR165 - 170-

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For "this compound," with a molecular formula of C₉H₈Br₂O₂, the monoisotopic mass is 305.8891 Da.

A key feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact mass and elemental formula. Fragmentation analysis would likely show characteristic losses:

Loss of a bromine radical (•Br) to give ions around m/z 227/229.

Loss of the methoxycarbonyl radical (•COOCH₃).

Cleavage resulting in the formation of a bromophenyl fragment.

Interactive Table: Predicted Mass Spectrometry Data for C₉H₈Br₂O₂
Adduct Predicted m/z
[M+H]⁺306.89638
[M+Na]⁺328.87832
[M-H]⁻304.88182
[M+NH₄]⁺323.92292

Data sourced from predictive calculations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to display several characteristic absorption bands. The most prominent would be a strong absorption from the ester carbonyl group (C=O) stretch, typically appearing in the range of 1735–1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage, C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the aromatic ring. The carbon-bromine (C-Br) bonds would show absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands
Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1100 - 1300
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1450 - 1600
C-BrStretch500 - 600

Single-Crystal X-ray Crystallography for Definitive Structural Characterization of Intermediates

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While "this compound" is itself an oil or liquid, this technique is invaluable for characterizing solid derivatives or reaction products where it is used as an intermediate or precursor. For example, in multi-step syntheses starting from this compound, crystalline intermediates or final products can be analyzed to confirm reaction outcomes, stereochemistry, and precise bond lengths and angles. However, specific studies detailing the crystallographic analysis of a direct reaction product of "this compound" are not prevalent in the surveyed academic literature.

Theoretical and Computational Chemistry Investigations

Computational chemistry offers deep insights into molecular properties and reactivity, complementing experimental findings.

Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to study "this compound". These theoretical methods can be used to calculate the molecule's optimized geometry, electronic structure, and vibrational frequencies, which can then be compared with experimental spectroscopic data. Furthermore, these calculations are instrumental in investigating reaction mechanisms involving this compound. By mapping potential energy surfaces, researchers can calculate the energetics of reaction pathways, identify transition states, and determine activation barriers, thereby predicting the feasibility and outcome of chemical transformations. Despite their potential, specific computational studies focused on the reaction energetics of "this compound" are not widely reported in academic journals.

Molecular Modeling of Reactivity, Selectivity, and Conformational Preferences

Detailed molecular modeling studies specifically focused on the reactivity, selectivity, and conformational preferences of this compound are not extensively documented in publicly accessible academic literature. Computational chemistry is a powerful tool for predicting the behavior of molecules, and while the principles of such analyses can be applied to this compound, specific research findings are scarce.

Theoretical studies would likely involve quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and energetic landscape of the molecule. Such calculations could predict the most stable conformations by analyzing the rotation around the C-C and C-O single bonds. The presence of two bulky bromine atoms, one on the phenyl ring and one on the alpha-carbon, would be expected to introduce significant steric hindrance, heavily influencing the molecule's preferred three-dimensional arrangement.

The reactivity of the ester and the two carbon-bromine bonds could also be modeled. For instance, computational models could predict the sites most susceptible to nucleophilic or electrophilic attack by analyzing properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). These models would be crucial in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Molecular Descriptors Relevant to Synthetic Design and Reaction Mechanisms

The prediction of molecular descriptors for this compound is essential for understanding its behavior in synthetic applications and for elucidating reaction mechanisms. These descriptors, which can be calculated using computational software, provide quantitative insights into the physicochemical properties of the molecule.

For synthetic design, descriptors such as molecular weight, logP (partition coefficient), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are fundamental. These parameters help in predicting the solubility, permeability, and general handling characteristics of the compound.

From a mechanistic standpoint, a different set of descriptors becomes critical. These include electronic descriptors like partial atomic charges, bond orders, and frontier orbital energies. For example, the partial charge on the alpha-carbon atom would be a key indicator of its susceptibility to nucleophilic substitution. Similarly, the bond dissociation energy of the C-Br bonds could be calculated to predict the likelihood of radical-based reactions.

The following table summarizes some predicted molecular descriptors for this compound, which are valuable for both synthetic design and mechanistic investigations.

Molecular DescriptorPredicted ValueRelevance
Molecular Formula C9H8Br2O2Basic structural information
Molecular Weight 323.97 g/mol Important for stoichiometry in reactions
logP 3.2Indicates lipophilicity, affecting solubility
Topological Polar Surface Area (TPSA) 26.3 ŲInfluences permeability and solubility
Number of Rotatable Bonds 3Relates to conformational flexibility
Number of Hydrogen Bond Acceptors 2Affects intermolecular interactions
Number of Hydrogen Bond Donors 0Affects intermolecular interactions

These computationally derived descriptors serve as a powerful guide for chemists in planning synthetic routes and in proposing plausible reaction mechanisms involving this compound.

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the innovation of environmentally benign synthetic methods. For a compound like Methyl 2-bromo-2-(2-bromophenyl)acetate, future synthesis will likely move away from traditional brominating agents, which are often hazardous, towards greener alternatives.

One promising frontier is the use of hydrogen peroxide and hydrogen bromide (H₂O₂–HBr) in an aqueous medium. rsc.org This system can generate bromine in situ, avoiding the handling and transportation of elemental bromine and minimizing organic waste. rsc.org Research into "on water" reactions, where the reaction is performed in an aqueous suspension, has shown high efficiency for the bromination of various ketones and β-ketoesters, a principle that could be adapted for α-bromination of esters. rsc.org

Enzymatic catalysis presents another avenue for green synthesis. The use of vanadium-dependent haloperoxidases, for instance, can facilitate bromination reactions under mild, aqueous conditions. rsc.org Micelle-enabled enzymatic catalysis, using surfactants to create nanoreactors in water, has been shown to improve yields and substrate scope for the bromination of α-oxo ketene (B1206846) dithioacetals, suggesting a potential strategy for related ester compounds. rsc.org This approach not only uses water as a solvent but also allows for lower catalyst and reagent loadings. rsc.org

Furthermore, continuous-flow chemistry is emerging as a key technology for sustainable synthesis. mdpi.comrsc.org Flow reactors offer superior control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and can be more energy-efficient. mdpi.comrsc.org Future research could focus on developing a flow-based process for the synthesis of this compound, potentially integrating in situ bromine generation or photocatalytic methods to further enhance its green profile. mdpi.comdntb.gov.ua

MethodologyKey FeaturesPotential Advantages for Synthesis
H₂O₂–HBr "on water" Uses aqueous hydrogen peroxide and hydrobromic acid; no organic solvent or catalyst needed.Reduces organic waste; uses inexpensive and safer reagents; high selectivity for monobromination has been observed in ketones. rsc.org
Enzymatic Catalysis Employs haloperoxidase enzymes in aqueous micellar systems (e.g., using TPGS-750-M surfactant).Operates under mild pH and temperature; biodegradable catalyst; high selectivity; scalable. rsc.org
Continuous-Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch.Enhanced safety and heat transfer; precise control over reaction time and temperature; improved yield and purity; potential for automation. mdpi.comrsc.org
Photocatalysis Uses visible light to induce reactions, often with a photocatalyst.Mild reaction conditions; high regioselectivity can be achieved; avoids harsh reagents. dntb.gov.ua

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advancements in catalysis are critical for developing more efficient and selective synthetic routes. For this compound, novel catalytic systems could provide access to the molecule with greater precision and under milder conditions.

One area of exploration is the use of transition metal catalysts. For example, a method for the bromination of α-diazo phenylacetate (B1230308) derivatives using cobalt(II) bromide has been developed. lookchem.com This acid-free process is rapid, operationally simple, and shows broad substrate scope, offering a potential alternative to traditional acid-catalyzed halogenations. lookchem.com The mechanism involves the formation of a highly active cobalt carbenoid intermediate, highlighting how metal catalysts can open up new reactivity pathways. lookchem.com

Photoredox catalysis is another powerful tool that is reshaping synthetic chemistry. nih.govnih.gov This approach uses light to generate radical intermediates from stable precursors. An α-bromoester, such as a precursor to the target molecule, can be reduced by an excited photocatalyst to form a carbon-centered radical. nih.govscispace.com This radical can then engage in a variety of bond-forming reactions, allowing for the late-stage functionalization of the molecule. This strategy could be employed to synthesize analogues of this compound with diverse substituents at the α-position.

Catalytic SystemCatalyst ExampleReaction TypePotential Application
Metal-Mediated Catalysis Cobalt(II) bromide (CoBr₂)Bromination of α-diazo estersAcid-free synthesis of α-bromo phenylacetate derivatives. lookchem.com
Photoredox Catalysis Ruthenium or Iridium complexesC-C and C-X bond formationGeneration of α-radicals from α-bromoesters for coupling reactions and functionalization. nih.govscispace.com
Dual Catalysis Photoredox catalyst + OrganocatalystAsymmetric α-functionalizationStereocontrolled synthesis of chiral analogues. scispace.com

Integration into High-Throughput Screening and Automated Synthesis Platforms

The discovery of new pharmaceuticals and materials increasingly relies on the rapid synthesis and testing of large libraries of compounds. Integrating the synthesis of this compound and its derivatives into high-throughput and automated platforms is a key future direction.

High-throughput screening (HTS) allows for the parallel execution of many reactions to quickly identify optimal reaction conditions or discover new reactivity. sigmaaldrich.comunchainedlabs.com For the synthesis of this compound, HTS could be used to screen various catalysts, solvents, and brominating agents to maximize yield and purity. unchainedlabs.com The development of colorimetric or fluorescence-based assays for halogenation could further accelerate this screening process by enabling rapid analysis of the reaction outcomes. nih.govnih.gov

Automated synthesis platforms, often utilizing flow chemistry, are revolutionizing the production of small molecules. atomfair.combohrium.com These robotic systems can perform multi-step syntheses without manual intervention, enabling on-demand production of molecules. innovationnewsnetwork.comnus.edu.sg Such a platform could be programmed to synthesize a library of analogues of this compound by varying the starting materials. This would allow for systematic exploration of the structure-activity relationship (SAR) in a drug discovery context.

TechnologyComponentFunction in Synthesis Workflow
High-Throughput Screening (HTS) 96- or 384-well plates, robotic liquid handlersRapidly test hundreds of reaction conditions (catalysts, solvents, temperature) in parallel. unchainedlabs.comnih.gov
Automated Synthesis Platform Flow reactors, robotic arms, automated purification systems (e.g., HPLC)Perform multi-step syntheses of a target molecule and its analogues without manual intervention. bohrium.cominnovationnewsnetwork.comnus.edu.sg
Artificial Intelligence (AI) Machine learning algorithms, reaction databasesPredict reaction outcomes, optimize reaction conditions, and design novel synthetic routes. synthiaonline.comiscientific.orgmdpi.com
Inline Analytics NMR, IR, Mass SpectrometryMonitor reaction progress in real-time to provide data for optimization and control. atomfair.com

Stereocontrolled Synthesis of Complex Polyfunctionalized Analogues

The presence of two bromine atoms and an ester group makes this compound a valuable scaffold for the synthesis of more complex molecules. Future research will likely focus on controlling the stereochemistry at the α-carbon and leveraging the two halogen atoms as synthetic handles.

While the parent molecule is achiral, the synthesis of chiral α-bromo-α-aryl esters is a significant challenge in organic synthesis. A future frontier would be the development of catalytic asymmetric bromination methods to produce enantiomerically enriched versions of this compound. This could potentially be achieved through the synergistic combination of photoredox catalysis with chiral organocatalysts, a strategy that has proven successful for the enantioselective α-functionalization of aldehydes and ketones. scispace.com

The gem-dibromo functionality is a precursor to various other chemical groups. α,α-dihalocarbonyl compounds are known building blocks for constructing polycyclic systems and heterocyclic rings of medicinal importance. researchgate.net For example, reaction with nucleophiles could proceed in a stepwise manner, allowing for the differential functionalization at the α-position. One bromine could be substituted, followed by a second, different transformation on the remaining bromine. This sequential reactivity opens the door to creating highly functionalized and sterically complex molecular architectures from a relatively simple starting material. researchgate.net The development of selective methods to distinguish between the two bromine atoms, perhaps by exploiting subtle electronic or steric differences, remains an important goal for future research.

Q & A

Q. Basic

  • NMR : ¹H NMR (δ 3.8 ppm for methoxy, δ 5.1 ppm for α-CHBr) and ¹³C NMR confirm substitution patterns .
  • IR : Ester carbonyl stretch at ~1740 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 307.97) validates molecular weight .
  • X-ray Crystallography : Resolves spatial arrangement of bromine substituents (critical for mechanistic studies) .

What role does this compound play in synthesizing kinase inhibitors or other bioactive molecules?

Advanced
this compound serves as a versatile intermediate:

  • Multi-kinase inhibitors : The α-bromo ester undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies .
  • Case Study : In a 2024 study, derivatives of this compound showed IC₅₀ values <100 nM against JAK2 kinases by forming covalent bonds with cysteine residues in the ATP-binding pocket .

What are the challenges in handling and storing this compound due to its reactivity?

Q. Advanced

  • Moisture sensitivity : Hydrolysis of the ester group occurs in humid conditions; store under argon at -20°C .
  • Light sensitivity : UV exposure degrades the C-Br bond; use amber glassware and minimize ambient light .
  • Safety : Hazard statements H315/H319 (skin/eye irritation) require PPE (gloves, goggles) and fume hood use .

How does substituent positioning on the phenyl ring affect reactivity and applications?

Advanced
Comparative analysis with analogs highlights:

CompoundSubstituentsReactivity ProfileApplication Example
Methyl 2-bromo-2-(2 -bromophenyl)acetate2-Br on phenylHigh steric hindrance, slower SN₂Targeted covalent inhibitors
Methyl 2-bromo-2-(4 -chlorophenyl)acetate4-Cl on phenylEnhanced electrophilicityAntibacterial agents
Methyl 2-bromo-2-(3 -fluorophenyl)acetate3-F on phenylImproved metabolic stabilityCNS drug candidates

The 2-bromo substituent on the phenyl ring in the target compound uniquely impedes planar transition states, favoring selective mono-functionalization in multi-step syntheses .

What computational tools predict collision cross-sections or reaction pathways for this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Models SN₂ transition states to predict regioselectivity with nucleophiles .
  • Molecular Dynamics (MD) : Simulates interactions in enzyme binding pockets for covalent inhibitor design .
  • Ion Mobility Spectrometry (IMS) : Experimental collision cross-sections (e.g., 120 Ų) align with computational predictions (PubChem CID 4625673) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.